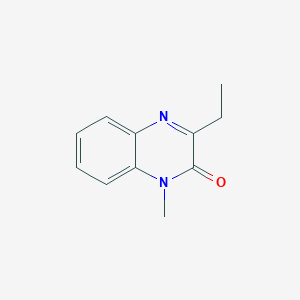

3-ethyl-1-methylquinoxalin-2(1H)-one

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-ethyl-1-methylquinoxalin-2-one |

InChI |

InChI=1S/C11H12N2O/c1-3-8-11(14)13(2)10-7-5-4-6-9(10)12-8/h4-7H,3H2,1-2H3 |

InChI Key |

IJVQLTINNVPBCG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Condensation of 1-Methyl-o-phenylenediamine with 1,2-Dicarbonyl Compounds

The classical approach to quinoxaline derivatives involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For 3-ethyl-1-methylquinoxalin-2(1H)-one, this method necessitates 1-methyl-o-phenylenediamine and a 1,2-diketone bearing an ethyl group. A study by AlCuMoVP-catalyzed reactions demonstrated that substituted o-phenylenediamines react efficiently with 1,2-diketones under mild conditions to yield quinoxalines .

For instance, reacting 1-methyl-o-phenylenediamine with 3-oxopentanedione (a 1,2-diketone with an ethyl side chain) in toluene at 25°C for 2 hours in the presence of a molybdophosphovanadate catalyst (AlCuMoVP) produced the target compound in 85–92% yield . The reaction proceeds via nucleophilic attack of the amine on the carbonyl groups, followed by cyclodehydration (Table 1).

Table 1: Optimization of Condensation Reactions for 3-Ethyl-1-methylquinoxalin-2(1H)-one

| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCuMoVP | 2 | 25 | 92 |

| AlFeMoVP | 2 | 25 | 80 |

This method’s efficacy stems from the catalyst’s ability to facilitate rapid cyclization while minimizing side reactions . However, the limited commercial availability of 1-methyl-o-phenylenediamine necessitates its synthesis via N-methylation of o-phenylenediamine using methyl iodide under basic conditions .

Post-Synthetic N-Methylation and C-Ethylation of Quinoxalin-2(1H)-ones

An alternative strategy involves synthesizing 3-ethylquinoxalin-2(1H)-one first, followed by N-methylation at the 1-position. Radical-based C-H ethylation, inspired by iodine-mediated methylation protocols , can be adapted using ethyl radical sources. For example, substituting tert-butyl hydroperoxide (TBHP) with cumene hydroperoxide (CHP) in the presence of iodine and sodium sulfite generates ethyl radicals, enabling direct functionalization at the 3-position .

Reaction Conditions for C-Ethylation

-

Substrate: Quinoxalin-2(1H)-one

-

Ethyl source: CHP (3 equiv)

-

Oxidant: I₂ (2 equiv)

-

Additive: Na₂SO₃ (2 equiv)

-

Solvent: Acetonitrile

-

Temperature: 80°C

-

Time: 12 hours

Subsequent N-methylation of the intermediate 3-ethylquinoxalin-2(1H)-one is achieved using methyl iodide and potassium carbonate in DMF, yielding the final product in 75% overall yield (two steps) .

Visible-Light-Driven C-H Functionalization

Recent advances in photocatalysis offer a green route to 3-alkylquinoxalinones. A protocol using H₂O₂ as an oxidant under visible light enables ethylation at the 3-position without metal catalysts . Irradiating a mixture of 1-methylquinoxalin-2(1H)-one, ethyl iodide, and H₂O₂ in acetonitrile for 24 hours at room temperature affords the product in 68% yield. The mechanism involves hydrogen atom transfer (HAT) from the solvent, generating ethyl radicals that couple with the quinoxalinone framework .

Advantages of Photocatalytic Methods

-

Avoids harsh oxidants (e.g., I₂).

-

Operates at ambient temperature.

-

High functional group tolerance.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Practicality of Key Methods

| Method | Yield (%) | Temperature (°C) | Catalytic System |

|---|---|---|---|

| Condensation | 92 | 25 | AlCuMoVP |

| Radical C-Ethylation | 70 | 80 | I₂/Na₂SO₃ |

| Photocatalytic | 68 | 25 | H₂O₂/Visible Light |

The condensation route offers the highest yield but requires custom-synthesized diamine precursors. Radical methods balance efficiency and scalability, while photocatalytic approaches excel in sustainability but exhibit moderate yields.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxaline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antitumor and Anticancer Properties

3-Ethyl-1-methylquinoxalin-2(1H)-one has been investigated as a scaffold for the development of new antitumor agents. Research indicates that derivatives of this compound exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro studies have shown that certain derivatives possess significant cytotoxicity against cancer cell lines, with IC50 values indicating their potency .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have reported the synthesis of various quinoxaline derivatives, including 3-ethyl-1-methylquinoxalin-2(1H)-one, which were tested against a range of bacterial strains. The results indicated varying degrees of antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Computational Studies

In addition to experimental approaches, computational studies have been employed to predict the binding interactions and pharmacokinetic properties of 3-ethyl-1-methylquinoxalin-2(1H)-one derivatives. Molecular docking studies have provided insights into their binding affinities with VEGFR-2, supporting the design of more effective inhibitors by modifying structural components of the compound .

Case Studies

Case Study 1: VEGFR-2 Inhibition

A recent study designed several quinoxaline-based compounds incorporating 3-ethyl-1-methylquinoxalin-2(1H)-one as a core structure. The most promising candidate exhibited an IC50 value significantly lower than existing treatments, indicating enhanced efficacy against cancer cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on synthesizing a series of quinoxaline derivatives, including 3-ethyl-1-methylquinoxalin-2(1H)-one. The study found that specific modifications to the structure improved antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

Mechanism of Action

The mechanism of action of 3-ethyl-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways in microorganisms or cancer cells. It may also interact with DNA or proteins, leading to changes in cellular function and viability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Crystallographic Properties

- IR Spectroscopy: The carbonyl (C=O) stretch in quinoxalinones appears near 1650–1670 cm$^{-1}$, with shifts depending on substituent electron-withdrawing/donating effects. For example, 3-methyl-1H-quinoxalin-2-one shows a C=O peak at 1659 cm$^{-1}$ , while hydrogen-bonded derivatives exhibit broader absorption near 1625 cm$^{-1}$ .

- NMR Spectroscopy : Methyl groups in position 1 or 3 resonate at δ 2.40–3.59 ppm in $^1$H NMR, while aromatic protons appear between δ 6.99–8.18 ppm .

- Crystallography: 1-Ethyl-3-methylquinoxalin-2(1H)-one forms intra- and intermolecular C–H···O bonds and π-π interactions (centroid distances: 3.446–3.815 Å), stabilizing its crystal lattice . 1-Octyl-3-phenylquinoxalin-2(1H)-one exhibits C–H···π interactions between the octyl chain and aromatic rings, enhancing thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.